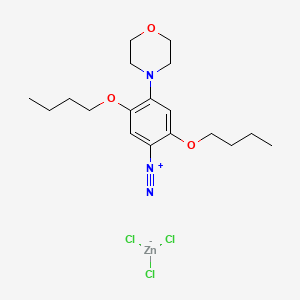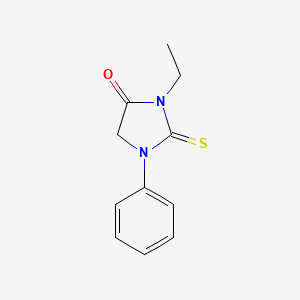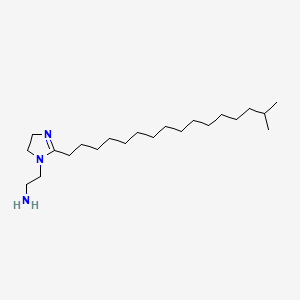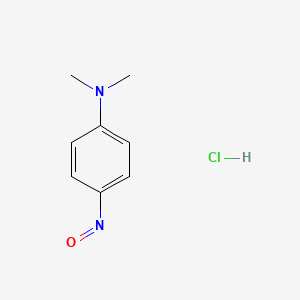
N-Hydroxy-2-quinolinecarboxamide
説明
N-Hydroxy-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives have been identified as effective anticorrosive agents. Their high electron density and the presence of polar substituents enable these compounds to form stable chelating complexes with surface metallic atoms, showing considerable effectiveness against metallic corrosion. This application is significant in materials science, particularly for protecting industrial infrastructure and machinery (Verma, Quraishi, & Ebenso, 2020).
Pharmacological Agents
Quinoline and its derivatives, particularly N-Hydroxy-2-quinolinecarboxamide, have been extensively studied for their pharmacological properties. These compounds have shown a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. Their application in drug discovery is promising, especially in developing new treatments for diseases like cancer and malaria (Shang et al., 2018). The diverse biological activities of these compounds make them valuable in medicinal chemistry for the development of new therapeutic agents.
Environmental Science
In the context of environmental science, the degradation of quinoline compounds, including this compound, is of interest due to their potential ecological impact. Quinoline is a critical raw material in various industries but poses a threat to human health and the environment due to its carcinogenic, teratogenic, and mutagenic effects. Research into the degradation of quinoline is crucial for mitigating its environmental impact, with biodegradation and advanced oxidation processes being explored as potential solutions (Luo et al., 2020).
作用機序
Target of Action
N-Hydroxy-2-quinolinecarboxamide is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . .
Mode of Action
It’s worth noting that 8-hydroxyquinoline derivatives, which this compound is part of, have been found to interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
8-hydroxyquinoline derivatives have been reported to exhibit a rich diversity of biological properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
8-hydroxyquinoline derivatives have been found to exhibit excellent cell permeability and in vitro adme properties , which could potentially apply to this compound.
Result of Action
8-hydroxyquinoline derivatives have been reported to have a broad-ranging pharmacological potential , suggesting that this compound may have similar effects.
Action Environment
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity , suggesting that the lipophilicity of this compound could potentially influence its action and efficacy.
生化学分析
Biochemical Properties
N-hydroxyquinoline-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tyrosine kinase, an enzyme involved in the regulation of cell division and growth . Additionally, N-hydroxyquinoline-2-carboxamide interacts with cannabinoid receptor 2 (CB2R), acting as a high-affinity ligand . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential in treating diseases such as cancer and inflammation .
Cellular Effects
N-hydroxyquinoline-2-carboxamide exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating Bax and Caspase-3 . This compound also influences cell signaling pathways, particularly those involved in immune responses. For example, it activates natural killer (NK) cells via the aryl hydrocarbon receptor, enhancing their cytotoxicity against tumor cells . Furthermore, N-hydroxyquinoline-2-carboxamide affects gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of N-hydroxyquinoline-2-carboxamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits tyrosine kinase by binding to its active site, preventing the phosphorylation of target proteins . Additionally, N-hydroxyquinoline-2-carboxamide activates the aryl hydrocarbon receptor, leading to the up-regulation of DNAM-1 on NK cells . These molecular interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-hydroxyquinoline-2-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that N-hydroxyquinoline-2-carboxamide can sustain its therapeutic effects, particularly in inhibiting cancer cell proliferation and modulating immune responses .
Dosage Effects in Animal Models
The effects of N-hydroxyquinoline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic potential, particularly in reducing tumor growth and enhancing immune responses . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-hydroxyquinoline-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic activation through hydroxylation by cytochrome P450 enzymes, followed by conjugation reactions such as acetylation and sulfation . These metabolic processes influence the compound’s bioavailability and activity, affecting its therapeutic potential. Additionally, N-hydroxyquinoline-2-carboxamide can modulate metabolic flux and metabolite levels, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of N-hydroxyquinoline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
N-hydroxyquinoline-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation. These modifications can affect its interaction with biomolecules and its overall biological activity .
特性
IUPAC Name |
N-hydroxyquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGLCXAYWCPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190624 | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37137-42-1 | |
| Record name | N-Hydroxy-2-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037137421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyquinoline-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















